REACTION_CXSMILES
|
[N:1]#[C:2]Br.[NH2:4][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:13]=1[NH2:14])[C:8]([O-:10])=[O:9].C([O-])([O-])=O.[Na+].[Na+]>O>[NH2:1][C:2]1[NH:4][C:5]2[CH:6]=[C:7]([C:8]([OH:10])=[O:9])[CH:11]=[CH:12][C:13]=2[N:14]=1 |f:2.3.4|
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Name
|
|
Quantity
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1.44 mL
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Type
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reactant
|
Smiles
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N#CBr
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)[O-])C=CC1N
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Name
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|
Quantity
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10 mL
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Type
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solvent
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Smiles
|
O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at room temperature for 24 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
had precipitated as a brown solid (890 mg)
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Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
NC=1NC2=C(N1)C=CC(=C2)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |